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Compound of Interest
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Cat. No.: B1239273

A Researcher's Guide to Validating Silicon
Purity: SIMS vs. Alternatives

In the fast-paced world of semiconductor research and manufacturing, ensuring the purity of
silicon wafers is paramount. Even minute concentrations of contaminants can drastically alter
the electrical properties of silicon, leading to device failure and reduced yields. Secondary Ion
Mass Spectrometry (SIMS) has long been a cornerstone technique for trace element analysis
in silicon due to its exceptional sensitivity and depth profiling capabilities. This guide provides
an objective comparison of SIMS with other key analytical techniques—Glow Discharge Mass
Spectrometry (GDMS) and Vapor Phase Decomposition followed by Inductively Coupled
Plasma Mass Spectrometry (VPD-ICP-MS)—offering researchers, scientists, and drug
development professionals the insights needed to select the most appropriate method for their
specific needs.

Performance Comparison at a Glance

The choice of analytical technique for silicon purity validation hinges on several factors,
including the required detection limits, the nature of the analysis (bulk vs. surface), and the
specific contaminants of interest. The following tables summarize the quantitative performance
of SIMS, GDMS, and VPD-ICP-MS.

Table 1: General Comparison of Analytical Techniques
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Table 2: Comparative Detection Limits in Silicon
(atoms/cm? and ppba)

The following table presents typical detection limits for common dopants and contaminants in a

silicon matrix for SIMS and GDMS. It's important to note that these values can vary based on

instrumentation and analytical conditions.
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SIMS (Bulk
Element Analysis, SIMS (ppba)[1] GDMS (ppba)[3]
atoms/cm3)[2]

H 5.0E+16 - -
B 5.0E+12 - >1
C 1.0E+16 - -
N 1.0E+17 - -
0] 5.0E+16 - -
F 1.0E+14 - -
Na 5.0E+12 - -
Al 5.0E+12 - >1
P 1.0E+14 - >1
S 1.0E+14 - -
Cl 5.0E+13 - -
K 1.0E+13 - -
Ca 1.0E+13 - >1
Ti 2.0E+12 - ~1
Cr 2.0E+12 - ~1
Fe 5.0E+13 - -1
Ni 1.0E+13 - ~1
Cu 5.0E+13 - ~1
As 5.0E+13 <0.2 -
Mo 5.0E+12 - ~1
Sn 5.0E+12 - ~1
W 5.0E+12 - ~1
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Pb 5.0E+12 - >1

ppba: parts per billion atomic

Table 3: Detection Limits for Surface Contamination by
VPD-ICP-MS (atoms/cm?)

VPD-ICP-MS excels at measuring trace metallic contamination on the surface of silicon

wafers.
Element Typical Detection Limits (atoms/cm?)
Li, Na, Mg, Al 1E+05 - 1E+07[4]
Most Metals Mid 1E+07[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and
reproducible results. Below are outlines of the methodologies for each of the discussed
techniques.

Secondary lon Mass Spectrometry (SIMS)

SIMS analysis provides in-depth compositional information by sputtering the sample surface
with a primary ion beam and analyzing the ejected secondary ions.

Objective: To determine the concentration and distribution of trace elements as a function of
depth in a silicon wafer.

Methodology:

o Sample Preparation: A silicon wafer is cleaved into a smaller piece and mounted on a
sample holder. For insulating layers, a conductive coating may be applied to prevent
charging.

e Instrument Setup:
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o The sample is introduced into an ultra-high vacuum (UHV) analysis chamber (less than
1E-9 mbar)[1].

o A primary ion source (e.g., Oz2* or Cs™) is selected based on the elements of interest. Oz2*
is typically used for electropositive elements, while Cs™ is used for electronegative
elements.

o The primary ion beam is accelerated to an energy between 1 and 20 keV and focused
onto the sample surface.

e Sputtering and Analysis:

[¢]

The primary ion beam rasters over a defined area on the sample, sputtering away the
surface material.

[¢]

Secondary ions ejected from the surface are extracted and accelerated into a mass
spectrometer.

[¢]

The mass spectrometer separates the ions based on their mass-to-charge ratio.

o

A detector counts the number of ions for each mass, generating a mass spectrum.

» Depth Profiling: By continuously monitoring the secondary ion signal as a function of
sputtering time, a depth profile is created. The sputtering time is converted to depth by
measuring the final crater depth with a profilometer[6].

o Quantification: The concentration of an element is determined by comparing the secondary
ion intensity to that of a reference standard with a known concentration.

Glow Discharge Mass Spectrometry (GDMS)

GDMS is a powerful technique for the direct analysis of elemental composition in solid
conductive materials.[7]

Objective: To perform a rapid bulk analysis of trace element impurities in a silicon sample.

Methodology:
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o Sample Preparation: The silicon sample is shaped into a flat disc or pin. The surface is
typically cleaned by grinding, followed by washing with dilute nitric acid, deionized water, and
isopropanol to remove surface contaminants[8].

e Instrument Setup:

o The sample is mounted as the cathode in a low-pressure glow discharge cell.

o The cell is evacuated and then backfilled with a high-purity discharge gas, typically argon.
e Analysis:

o A high voltage is applied between the cathode (sample) and the anode, creating a stable
glow discharge plasma.

o Argon ions from the plasma bombard the sample surface, sputtering atoms from the
sample.

o The sputtered atoms are then ionized in the plasma through processes like Penning
ionization.

o The generated ions are extracted from the plasma and accelerated into a high-resolution
mass spectrometer.

o The mass spectrometer separates the ions, and a detector measures their abundance.

e Quantification: Concentrations are typically determined using Relative Sensitivity Factors
(RSFs), which are established using certified reference materials.

Vapor Phase Decomposition - Inductively Coupled
Plasma Mass Spectrometry (VPD-ICP-MS)

VPD-ICP-MS is a highly sensitive method for the analysis of metallic contamination on the
surface of silicon wafers.

Objective: To measure the concentration of trace metals on a silicon wafer surface.

Methodology:
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e Vapor Phase Decomposition (VPD):
o The silicon wafer is placed in a sealed chamber.
o The chamber is filled with hydrofluoric (HF) acid vapor.

o The HF vapor reacts with the native silicon dioxide (SiOz) layer on the wafer surface,
dissolving it and releasing any metallic contaminants.

» Droplet Collection:

o A small droplet of a collection solution (e.g., a mixture of ultrapure water, HF, and
hydrogen peroxide) is dispensed onto the hydrophobic wafer surface.

o The droplet is then scanned across the entire surface of the wafer, collecting the dissolved
contaminants.[5]

o The collection droplet is then carefully pipetted from the wafer surface.
e |ICP-MS Analysis:

o The collected droplet is introduced into an Inductively Coupled Plasma Mass
Spectrometer.

o The sample is nebulized and introduced into a high-temperature argon plasma, which
atomizes and ionizes the elements.

o The ions are then passed into a mass spectrometer, which separates them by their mass-
to-charge ratio.

o A detector quantifies the ions of each element, allowing for the determination of their
concentration in the original collection droplet.

e Calculation: The concentration of contaminants on the wafer surface is calculated based on
the measured concentration in the droplet and the surface area of the wafer.

Visualizing the Workflow and Processes
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To better understand the logical flow of these analytical techniques, the following diagrams
illustrate the key stages of SIMS analysis and the fundamental process of ion-solid interaction.
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Caption: Workflow for Silicon Purity Validation using SIMS.
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Caption: lon-Solid Interaction in SIMS Analysis.

Conclusion

The validation of silicon purity is a critical step in semiconductor research and manufacturing.
Secondary lon Mass Spectrometry (SIMS) stands out for its exceptional sensitivity and depth
profiling capabilities, making it an invaluable tool for detailed characterization of dopants and
contaminants. However, for applications requiring rapid bulk analysis, Glow Discharge Mass
Spectrometry (GDMS) offers a compelling alternative. When the focus is on surface metallic
contamination, Vapor Phase Decomposition followed by Inductively Coupled Plasma Mass
Spectrometry (VPD-ICP-MS) provides superior detection limits. Ultimately, the selection of the
most suitable technique will depend on the specific analytical requirements, including the
elements of interest, desired detection limits, and whether surface or bulk purity is the primary
concern. By understanding the strengths and limitations of each method, researchers can
make informed decisions to ensure the quality and reliability of their silicon-based materials
and devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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